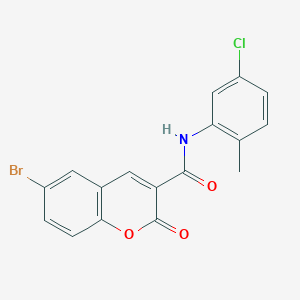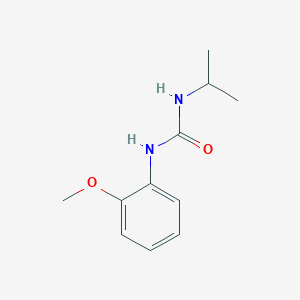
1-Cyclopentyl-3-(4-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-3-(4-methoxyphenyl)urea, also known as CPU, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of compounds known as ureas and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(4-methoxyphenyl)urea is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. For example, 1-Cyclopentyl-3-(4-methoxyphenyl)urea has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. In addition, 1-Cyclopentyl-3-(4-methoxyphenyl)urea has been found to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
1-Cyclopentyl-3-(4-methoxyphenyl)urea has been found to have various biochemical and physiological effects in the body. For example, it has been found to reduce inflammation by inhibiting the activity of COX-2. In addition, 1-Cyclopentyl-3-(4-methoxyphenyl)urea has been found to induce apoptosis (cell death) in cancer cells, making it a potential anti-cancer agent. 1-Cyclopentyl-3-(4-methoxyphenyl)urea has also been found to improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Cyclopentyl-3-(4-methoxyphenyl)urea in lab experiments is that it is a well-studied compound with known properties and effects. This makes it easier to design experiments and interpret results. However, one limitation is that 1-Cyclopentyl-3-(4-methoxyphenyl)urea can be difficult to synthesize and purify, which can make it more expensive and time-consuming to work with.
Future Directions
There are many potential future directions for research on 1-Cyclopentyl-3-(4-methoxyphenyl)urea. One area of interest is exploring its potential as a treatment for neurological disorders such as Alzheimer's disease. Another area of interest is investigating its anti-cancer properties and developing it into a potential cancer treatment. Additionally, there is potential for 1-Cyclopentyl-3-(4-methoxyphenyl)urea to be used in combination with other drugs to enhance their effects or reduce side effects.
Synthesis Methods
The synthesis of 1-Cyclopentyl-3-(4-methoxyphenyl)urea involves the reaction of 4-methoxyphenyl isocyanate with cyclopentylamine. The reaction takes place under anhydrous conditions and yields a white crystalline solid. The purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
1-Cyclopentyl-3-(4-methoxyphenyl)urea has been extensively studied for its potential as a therapeutic agent for various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, 1-Cyclopentyl-3-(4-methoxyphenyl)urea has been studied for its potential as a pain reliever and as a treatment for neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
1-cyclopentyl-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-8-6-11(7-9-12)15-13(16)14-10-4-2-3-5-10/h6-10H,2-5H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIXJVKWHJUMDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(4-methoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-dihydro-5H-thiopyrano[4,3-b]pyridine](/img/structure/B7458729.png)

![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7458760.png)
![1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7458773.png)
![4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B7458774.png)
methanone](/img/structure/B7458777.png)

![3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7458788.png)




![3-(3-methoxypropyl)-11-(3-methylphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458813.png)